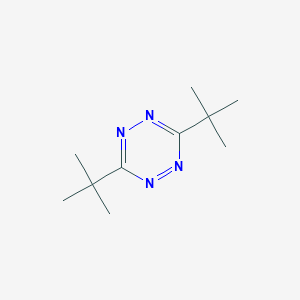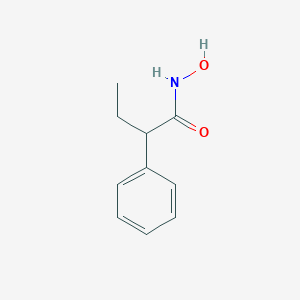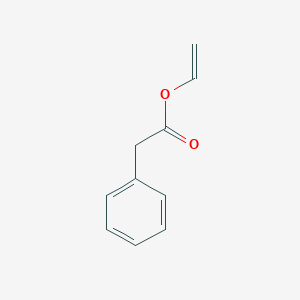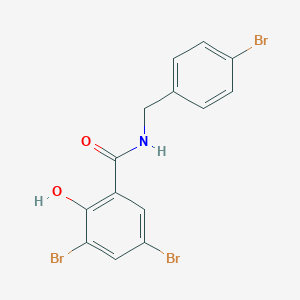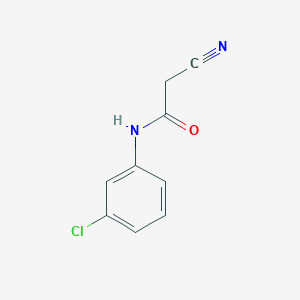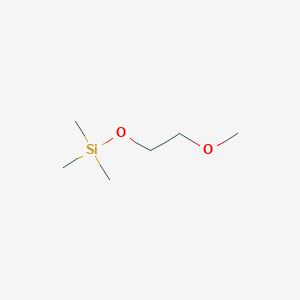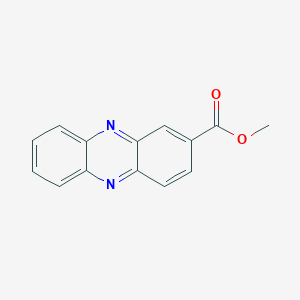
Methyl phenazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl phenazine-2-carboxylate (MPC) is a redox-active molecule that belongs to the family of phenazine compounds. It is widely used in scientific research due to its unique properties, such as its ability to act as an electron carrier and its potential as an antimicrobial agent.
Wirkmechanismus
The mechanism of action of Methyl phenazine-2-carboxylate is complex and not fully understood. It is known to act as an electron carrier, transferring electrons between molecules in redox reactions. Additionally, Methyl phenazine-2-carboxylate has been shown to generate reactive oxygen species, which can cause oxidative damage to cells and contribute to its antimicrobial and anticancer effects.
Biochemische Und Physiologische Effekte
Methyl phenazine-2-carboxylate has been shown to have a variety of biochemical and physiological effects. In bacteria, Methyl phenazine-2-carboxylate can disrupt the electron transport chain, leading to decreased ATP production and cell death. In cancer cells, Methyl phenazine-2-carboxylate can induce cell death through multiple mechanisms, including the generation of reactive oxygen species and the inhibition of DNA synthesis. Additionally, Methyl phenazine-2-carboxylate has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl phenazine-2-carboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits a broad range of biological activities, making it useful for studying various biological processes. However, Methyl phenazine-2-carboxylate can be toxic to cells at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Methyl phenazine-2-carboxylate. One area of interest is its potential as an antimicrobial agent, particularly against antibiotic-resistant bacteria. Additionally, further investigation into its anticancer properties could lead to the development of new cancer therapies. Finally, research on the use of Methyl phenazine-2-carboxylate in energy storage devices could lead to the development of more efficient and sustainable energy sources.
In conclusion, Methyl phenazine-2-carboxylate is a unique and versatile compound that has potential applications in a variety of scientific fields. Its ability to act as an electron carrier and its antimicrobial and anticancer properties make it a promising area of research. Further investigation into its mechanism of action and potential applications could lead to significant advancements in medicine, microbiology, and materials science.
Synthesemethoden
Methyl phenazine-2-carboxylate can be synthesized through various methods, including chemical synthesis and microbial fermentation. One common method involves the reaction of 2-chlorophenazine with sodium methoxide in methanol to produce Methyl phenazine-2-carboxylate. Microbial fermentation of phenazine-producing bacteria, such as Pseudomonas aeruginosa, can also yield Methyl phenazine-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl phenazine-2-carboxylate has been extensively studied for its potential applications in various fields, including microbiology, medicine, and materials science. In microbiology, Methyl phenazine-2-carboxylate has been shown to exhibit antimicrobial activity against a broad range of bacteria, including antibiotic-resistant strains. In medicine, Methyl phenazine-2-carboxylate has been investigated for its potential as an anticancer agent, as it can induce cell death in cancer cells. In materials science, Methyl phenazine-2-carboxylate has been used as a redox-active material in batteries and other energy storage devices.
Eigenschaften
CAS-Nummer |
18450-12-9 |
|---|---|
Produktname |
Methyl phenazine-2-carboxylate |
Molekularformel |
C14H10N2O2 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
methyl phenazine-2-carboxylate |
InChI |
InChI=1S/C14H10N2O2/c1-18-14(17)9-6-7-12-13(8-9)16-11-5-3-2-4-10(11)15-12/h2-8H,1H3 |
InChI-Schlüssel |
MCNHXRMOKVJEPY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=NC3=CC=CC=C3N=C2C=C1 |
Kanonische SMILES |
COC(=O)C1=CC2=NC3=CC=CC=C3N=C2C=C1 |
Synonyme |
2-Phenazinecarboxylic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



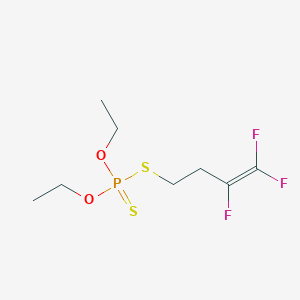
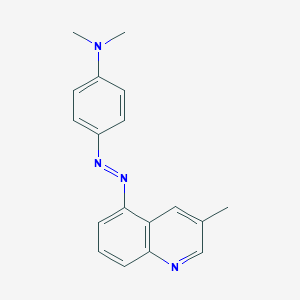
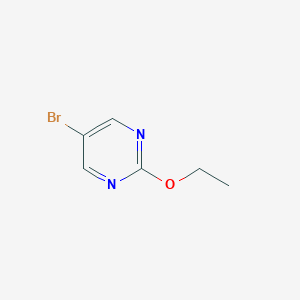
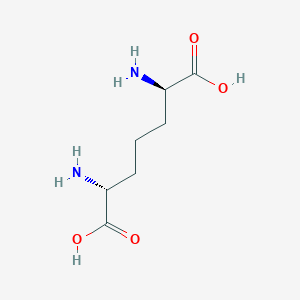
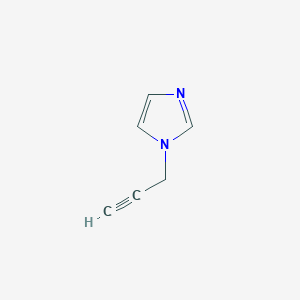
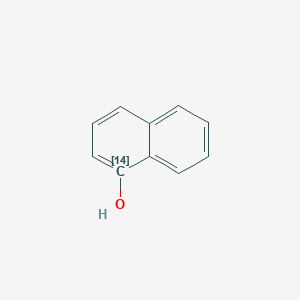
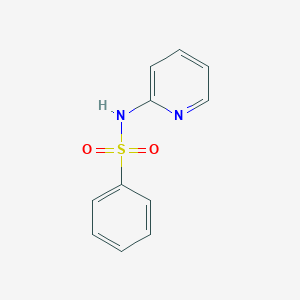
![l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester](/img/structure/B102303.png)
